molecular formula C13H21N3O3 B6215244 rac-tert-butyl (3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 2728266-77-9

rac-tert-butyl (3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B6215244
CAS No.: 2728266-77-9
M. Wt: 267.3
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Description

rac-tert-butyl (3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a hydroxy group and a pyrazolyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Properties

CAS No.

2728266-77-9

Molecular Formula

C13H21N3O3

Molecular Weight

267.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, which can be achieved using oxidizing agents such as osmium tetroxide or hydrogen peroxide.

    Attachment of the Pyrazolyl Group: The pyrazolyl group is introduced through a nucleophilic substitution reaction, where a pyrazole derivative reacts with the piperidine intermediate.

    Protection and Deprotection Steps: Protecting groups such as tert-butyl are used to protect reactive functional groups during the synthesis and are later removed under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxy group or to reduce the pyrazolyl ring.

    Substitution: The pyrazolyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Osmium tetroxide, hydrogen peroxide, or potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Dehydroxylated or reduced pyrazolyl derivatives.

    Substitution Products: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, rac-tert-butyl (3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential biological activities. The presence of the hydroxy and pyrazolyl groups suggests that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its effects on cellular processes, enzyme inhibition, or receptor binding.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility as an intermediate makes it valuable for large-scale synthesis and production.

Mechanism of Action

The mechanism of action of rac-tert-butyl (3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group may form hydrogen bonds with active sites of enzymes or receptors, while the pyrazolyl group can engage in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3R,4R)-3-hydroxy-4-(1H-imidazol-1-yl)piperidine-1-carboxylate
  • tert-Butyl (3R,4R)-3-hydroxy-4-(1H-triazol-1-yl)piperidine-1-carboxylate
  • tert-Butyl (3R,4R)-3-hydroxy-4-(1H-pyridyl-1-yl)piperidine-1-carboxylate

Uniqueness

rac-tert-butyl (3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The pyrazolyl group, in particular, offers unique electronic and steric characteristics that differentiate it from other heterocyclic analogs.

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